1-(4-Methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea
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Overview
Description
1-(4-Methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea is a compound of significant interest in various scientific fields due to its unique chemical structure and properties It features a methoxy group attached to a phenyl ring and a trifluoromethoxy group attached to another phenyl ring, linked by a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 4-methoxyaniline with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to penetrate biological membranes, while the urea moiety can form hydrogen bonds with target proteins, modulating their activity. This compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed effects .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea
- 1-(4-Methoxyphenyl)-3-[4-(difluoromethoxy)phenyl]urea
- 1-(4-Methoxyphenyl)-3-[4-(fluoromethoxy)phenyl]urea
Comparison: 1-(4-Methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to target proteins compared to its analogs .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c1-22-12-6-2-10(3-7-12)19-14(21)20-11-4-8-13(9-5-11)23-15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIPVPBUQLRZQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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